Methyl 4,5-dimethylhex-5-enoate
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Overview
Description
Methyl 4,5-dimethylhex-5-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from hexenoic acid and methanol. This compound is characterized by its unique structure, which includes a double bond and two methyl groups on the hexene chain, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethylhex-5-enoate can be synthesized through the esterification of 4,5-dimethylhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion and produce the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethylhex-5-enoate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethylhex-5-enoate
- Methyl 3,3-dimethylhex-5-enoate
- Methyl 4,4-dimethylhex-5-enoate
Uniqueness
Methyl 4,5-dimethylhex-5-enoate is unique due to the position of its methyl groups and the double bond, which influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
61549-51-7 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 4,5-dimethylhex-5-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)8(3)5-6-9(10)11-4/h8H,1,5-6H2,2-4H3 |
InChI Key |
NHQAZDZMHSTVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C(=C)C |
Origin of Product |
United States |
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